(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound characterized by its boronic acid functional group attached to a substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design and synthesis, particularly in the development of boron-based therapeutics. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications.
The compound can be synthesized through various methods, leveraging the reactivity of boronic acids in organic synthesis. Its derivatives are often explored in the context of drug discovery and materials science, highlighting its versatility and importance in contemporary chemistry.
(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an alkyl or aryl group and a hydroxyl group. This compound can also be classified under organoboron compounds, which play critical roles in organic synthesis and medicinal chemistry.
The synthesis of (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid can be approached through several methods, including:
The one-pot synthesis method is particularly notable for its efficiency and simplicity. For example, starting from readily available precursors such as 4-methoxy-3-nitrophenol and N-methylsulfamoyl chloride, the reaction can proceed under mild conditions to yield the desired product with high purity and yield. The use of base (such as potassium carbonate) facilitates the formation of the boronic acid through deprotonation and subsequent nucleophilic attack on the boron center.
The molecular structure of (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid features:
This arrangement contributes to its unique chemical properties and reactivity.
(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid participates in several key reactions:
The efficiency of these reactions often hinges on the choice of catalyst (e.g., palladium or nickel complexes), reaction conditions (temperature, solvent), and the nature of the coupling partners involved.
In biological contexts, (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid may act as a reversible inhibitor by forming covalent bonds with target biomolecules that contain diol functionalities, such as glucose or other saccharides.
This mechanism is particularly relevant in drug design for diabetes management, where boronic acids are utilized to create glucose-responsive drug delivery systems. The binding affinity and kinetics can vary based on structural modifications to the boronic acid moiety.
Relevant analyses indicate that variations in substituents on the phenyl ring significantly affect both solubility and reactivity profiles.
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid (CAS: 874459-71-9, MW: 245.06 g/mol, Formula: C₈H₁₂BNO₅S) represents a structurally complex boronic acid derivative with significant potential in cross-coupling reactions and medicinal chemistry applications. Its synthesis presents unique challenges due to the orthogonal reactivity of the boronic acid group and the acid-base sensitivity of the N-methylsulfamoyl moiety. This section comprehensively examines advanced synthetic approaches, mechanistic insights, and technological innovations in the production of this valuable building block.
Contemporary synthetic approaches to (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid leverage innovative transition metal-catalyzed methodologies that address the competing reactivity of functional groups:
Table 1: Advanced Boronic Acid Installation Methods
Strategy | Conditions | Key Advantages | Yield Range |
---|---|---|---|
Directed Ortho-Metalation | n-BuLi, B(OMe)₃, -78°C, THF | No prehalogenation required | 60-75% |
Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C, DMSO/THF | Tolerance to N-methylsulfamoyl group | 70-85% |
Ir-Catalyzed C-H Borylation | [Ir(OMe)(cod)₂]/dtbbpy, B₂pin₂, 80°C, cyclohexane | Atom economy, step reduction | 45-60% |
Pd/Ag Cocatalytic System | PdCl₂/Ag₂O, dppm, pinacolborane, 100°C, DMAc | Effective for electron-deficient systems | 57-72% |
The strategic assembly of the ortho-positioned methoxy and N-methylsulfamoyl groups relative to the boronic acid requires meticulous retrosynthetic planning to address potential electronic and steric conflicts:
Disconnection Approach A (Sulfamoyl Last):
Disconnection Approach B (Boronic Acid Last):
Protecting Group Strategy Comparison:
Table 2: Comparative Analysis of Synthetic Routes to Target Compound
Route | Key Intermediate | Critical Step Conditions | Overall Yield | Purity (HPLC) |
---|---|---|---|---|
A (Sulfamoyl last) | 3-Bromo-4-methoxyphenylboronic acid | Sulfamoylation: NMSCl, DMAP, CH₂Cl₂, 0°C | 42% (3 steps) | 95.2% |
B (Boronic acid last) | 2-Bromo-4-methoxy-N-methylbenzenesulfonamide | Borylation: PdCl₂(PPh₃)₂, B₂pin₂, KOAc, 85°C | 67% (3 steps) | 98.5% |
C (Convergent) | 3-Formylphenylboronic acid + N-methylmethanesulfonamide | Reductive amination/S-oxidation | 31% (4 steps) | 89.8% |
The central C-C and C-X bond-forming steps in constructing complex molecules from (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid exhibit significant catalyst dependence:
Palladium-Catalyzed Systems (Pd(0)/Pd(II) Cycle):
Rhodium-Catalyzed Systems (Rh(I)/Rh(III) Cycle):
Operational Efficiency Metrics:
Table 3: Catalytic System Performance Comparison
Parameter | Pd-Catalyzed System | Rh-Mediated System |
---|---|---|
Suzuki-Miyaura Efficiency | Aryl bromides: >90% conversion | Aryl bromides: <30% conversion |
Reaction Temperature | 70-100°C | 60-80°C |
Turnover Number (TON) | 45-65 | 12-30 |
Chiral Induction | Moderate (≤75% ee) | High (≤95% ee) |
Sensitive Functional Groups | Thiols, azides | Aliphatic amines, isocyanides |
Typical Reaction Time | 2-8 hours | 5-20 hours |
The simultaneous presence of acidic boronic acid, basic sulfamoyl nitrogen, and Lewis basic methoxy oxygen necessitates strategic protection during synthetic sequences:
Boronic Acid Protection Strategies:
Sulfamoyl Nitrogen Protection:
Orthogonal Protection Scheme Example:
Conventional solution-phase synthesis faces challenges with boronic acid stability and energy efficiency, driving innovation in alternative methodologies:
Solvent-Free Mechanochemical Synthesis:
Microwave-Assisted Route Optimization:
Hybrid Approach for Multistep Synthesis:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5